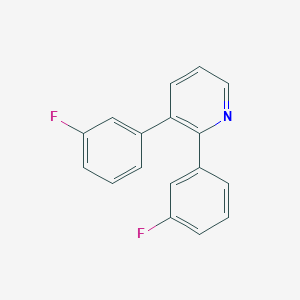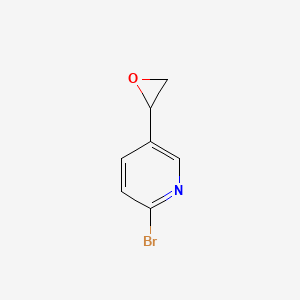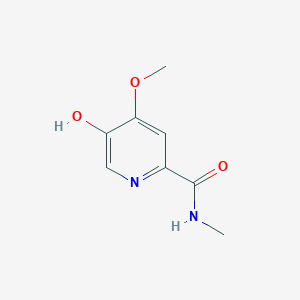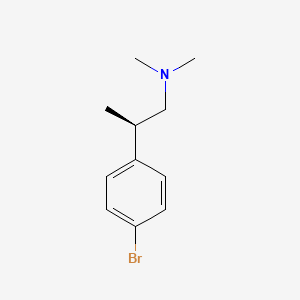
3-(3-Ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)thietane 1,1-dioxide is a heterocyclic compound featuring a triazole ring fused with a thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)thietane 1,1-dioxide typically involves the condensation of 4-amino-5-mercapto-1,2,4-triazole with appropriate thietane derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are commonly used .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while nucleophilic substitution can produce various alkylated or aminated derivatives .
Scientific Research Applications
3-(3-Ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)thietane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(3-Ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)thietane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the thietane ring can participate in hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-ol: This compound shares the triazole ring but lacks the thietane ring, resulting in different chemical and biological properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound features a fused triazole-thiadiazine ring system, which imparts distinct pharmacological activities.
Uniqueness
3-(3-Ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)thietane 1,1-dioxide is unique due to the presence of both the triazole and thietane rings, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development .
Properties
Molecular Formula |
C7H11N3O2S2 |
|---|---|
Molecular Weight |
233.3 g/mol |
IUPAC Name |
4-(1,1-dioxothietan-3-yl)-3-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H11N3O2S2/c1-2-6-8-9-7(13)10(6)5-3-14(11,12)4-5/h5H,2-4H2,1H3,(H,9,13) |
InChI Key |
PPCGHMMNEHOBJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC(=S)N1C2CS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


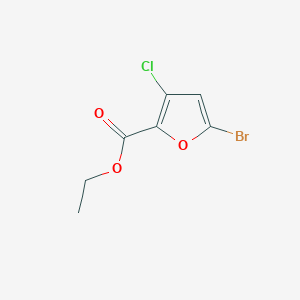
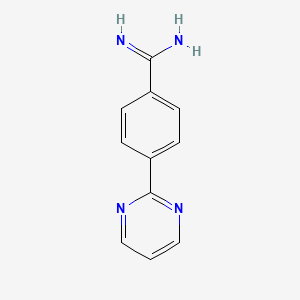
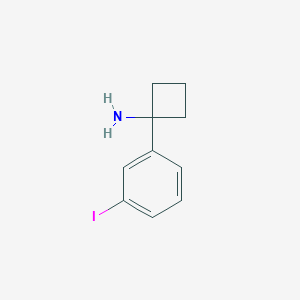


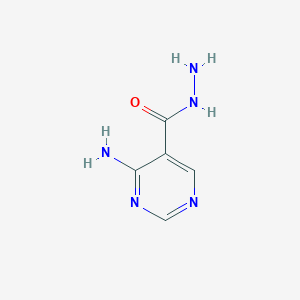

![1-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one](/img/structure/B12965230.png)


